molecular formula C13H18N2O2 B030515 Ethyl 4-(piperazin-1-yl)benzoate CAS No. 80518-57-6

Ethyl 4-(piperazin-1-yl)benzoate

Cat. No. B030515
CAS RN: 80518-57-6
M. Wt: 234.29 g/mol
InChI Key: OQEHTFFLOHTFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 4-(piperazin-1-yl)benzoate involves the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. This reaction product, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), showcases the compound's capability to form stable structures with distinct conformational properties. The piperazine ring, adopting a chair conformation, indicates a robust synthetic route for creating this compound (Faizi et al., 2016).

Molecular Structure Analysis

The crystal structure analysis of EPBA reveals two independent molecules within the asymmetric unit, both exhibiting similar conformations. The dihedral angles formed by the planar atoms of the piperazine ring and the benzene ring demonstrate the compound's stable molecular structure, facilitating further chemical modifications and applications (Faizi et al., 2016).

Chemical Reactions and Properties

Ethyl 4-(piperazin-1-yl)benzoate's reactivity has been explored through its interactions with various reagents and conditions. For example, its reaction with secondary amines leads to the formation of N,N'-disubstituted piperazine derivatives, showcasing its versatility in chemical reactions (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of Ethyl 4-(piperazin-1-yl)benzoate, such as solubility, melting point, and crystalline form, are crucial for its application in various scientific domains. Although specific physical property data were not found in the searched papers, these properties typically depend on the compound's molecular structure, which, as discussed, is characterized by stability and distinct conformational features.

Chemical Properties Analysis

The chemical properties of Ethyl 4-(piperazin-1-yl)benzoate, including its reactivity, stability under different conditions, and potential for forming derivatives, are significant for its practical applications. Its capability to engage in diverse chemical reactions, forming stable derivatives, underscores its potential as a versatile chemical intermediate (Vasileva et al., 2018).

Safety And Hazards

Ethyl 4-(piperazin-1-yl)benzoate is classified as Acute Tox. 4 Oral according to the GHS classification system . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHTFFLOHTFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375604
Record name ethyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(piperazin-1-yl)benzoate

CAS RN

80518-57-6
Record name ethyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80518-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-bromobenzoic acid (25 g) and ethanol (1000 mL) was added conc.sulfuric acid (20 g) drop wise. The reaction mixture was heated at 85° C. overnight. The reaction was cooled and ethanol was removed by distillation and the reaction mixture quenched with water and extracted with ethyl acetate. The extract was washed with 10% sodium bicarbonate, water, brine and then concentrated to yield the crude ester. 4-bromoethyl benzoate (10.0 g, 0.0437 mol) was taken into 250 mL of dry DMF, piperazine (37 g, 0.437 mol) was added, followed by 30 g (0.2185 mol) of dry potassium carbonate, 1.0 g of TBAI and 1.5 g of potassium iodide. The reaction mixture was heated at 135° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The extracts were washed with water, then brine and then concentrated to yield 4-Piperazin-1-yl-benzoic acid ethyl ester as an off-white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-bromoethyl benzoate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six
Name
Quantity
1 g
Type
catalyst
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 4-[4-(tert-butyloxycarbonyl)-1-piperazinyl]benzoate (240 mg, 0.718 mmol) in CH2Cl2 (5 mL) was added TFA (5 mL), and the resulting mixture was stirred for 3 hr. The mixture was concentrated in vacuo and the residue was made basic by the addition of sat. NaHCO3, followed by extraction with CHCl3 (2×100 mL). The combined extracts were dried over Na2CO3 and evaporated to give 168 mg ethyl 4-(1-piperazinyl)benzoate (100%) as a yellow oil. 1H-NMR (CDCl3) δ 1.37 (3 H, t, J=7.3 Hz), 3.03 (4 H, t, J=4.9 Hz), 3.29 (4 H, t, J=4.9 Hz), 4.33 (2 H, q, J=7.3 Hz), 6.87 (2 H, dt, J=8.8, 2.4 Hz), 7.91–7.94 (2 H, m).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred mixture of bis-(2-chloroethyl)amine hydrochloride (5.35 g, 30.00 mmol), 4-aminobenzoic acid ethyl ester (4.13 g, 25.00 mmol), and potassium carbonate (4.40 g, 32.00 mmol) in chlorobenzene (200 mL) was refluxed for 30 hours. After cooling to ambient temperature the mixture was filtered and the filtrate was concentrated in vacuo to dryness to provide 4.27 g (73% yield) of 4-piperazin-1-yl-benzoic acid ethyl ester.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of piperazine (129.2 g), ethyl-4-fluorobenzoate (84 g), and K2CO3 (103.65 g) in DMSO (200 mL) at 120° C. was stirred for 6 hours, poured into water, stirred for 30 minutes, and filtered.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
103.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(piperazin-1-yl)benzoate

Citations

For This Compound
8
Citations
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com
D Zhao, H Xie, C Bai, C Liu, C Hao, S Zhao… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as novel CETP (cholesteryl ester transfer protein) inhibitors. In our previous study, lead compound L10 …
Number of citations: 7 www.sciencedirect.com
H Xie, Y Li, C Bai, R Wang, C Liu, C Hao, B Lin… - Bioorganic & Medicinal …, 2016 - Elsevier
Epidemiological studies have identified that the risk of cardiovascular events increases due to the decreased levels of high density lipoprotein-cholesterol and the elevated levels of low …
Number of citations: 6 www.sciencedirect.com
G Wang, H Zhang, J Zhou, C Ha, D Pei, K Ding - Synthesis, 2008 - thieme-connect.com
ABT-263, a newly developed Bcl-2 inhibitor, was efficiently synthesized. The key intermediates 4-(4-{[2-(4-chlorophenyl)-5, 5-dimethylcyclohex-1-enyl] methyl} piperazin-1-yl) benzoic …
Number of citations: 24 www.thieme-connect.com
S Yamaki, Y Koga, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted optimization studies of our lead compound 1, which …
Number of citations: 10 www.sciencedirect.com
NP Karche, M Bhonde, N Sinha, G Jana… - Bioorganic & medicinal …, 2020 - Elsevier
The exploitation of GLU988 and LYS903 residues in PARP1 as targets to design isoquinolinone (I & II) and naphthyridinone (III) analogues is described. Compounds of structure I have …
Number of citations: 7 www.sciencedirect.com
P Pal, D Thummuri, D Lv, X Liu, P Zhang… - Journal of Medicinal …, 2021 - ACS Publications
BCL-X L and BCL-2 are important targets for cancer treatment. BCL-X L specific proteolysis-targeting chimeras (PROTACs) have been developed to circumvent the on-target platelet …
Number of citations: 25 pubs.acs.org
L Blackmore - 2013 - doras.dcu.ie
Luminescent dye molecules capable of passive cell membrane transport may be used as molecular probes for example in cellular imaging. Ru(II) polypyridul complexes have been …
Number of citations: 3 doras.dcu.ie

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.